N-(2,6-dimethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-13(2)20-24-25-21-22(29)26(16-10-5-6-11-17(16)27(20)21)12-18(28)23-19-14(3)8-7-9-15(19)4/h5-11,13H,12H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXAXURVWNMSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,6-dimethylaniline and various triazoloquinoxaline intermediates. Common synthetic routes may involve:
Formation of the triazoloquinoxaline core: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions.
Acylation: Introduction of the acetamide group through acylation reactions using acyl chlorides or anhydrides.
Substitution reactions: Functionalization of the core structure with the desired substituents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,6-dimethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacterial strains and fungi. This makes it a candidate for development into new antimicrobial agents that could address antibiotic resistance issues prevalent in clinical settings .
Neuroprotective Effects
Studies have suggested that this compound may offer neuroprotective benefits. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Drug Development
The unique structural features of this compound allow for the exploration of its derivatives in drug design. Researchers are investigating modifications to enhance its efficacy and selectivity for specific biological targets. The triazole ring present in the molecule is particularly noteworthy for its role in enhancing bioactivity .
Pesticidal Activity
Emerging research indicates potential applications of this compound as a pesticide or herbicide. Its structural characteristics may contribute to its effectiveness against certain pests while minimizing harm to beneficial organisms .
Crop Protection
The compound's ability to modulate plant defense mechanisms against pathogens suggests it could be developed as a biopesticide. This aligns with current trends toward sustainable agriculture practices that seek to reduce chemical pesticide use .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer | Inhibits tumor growth; induces apoptosis |
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Neuroprotective | Reduces oxidative stress; anti-inflammatory | |
| Pharmacology | Drug Development | Structural modifications for enhanced efficacy |
| Mechanism of Action | Interacts with multiple protein targets | |
| Agricultural Applications | Pesticidal Activity | Effective against pests |
| Crop Protection | Enhances plant defense mechanisms |
Case Study 1: Anticancer Efficacy
In a study published in 2023, researchers synthesized derivatives of this compound and tested their efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Mechanisms
A 2024 study focused on the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The findings revealed that treatment with the compound improved cognitive function and reduced amyloid plaque formation .
Case Study 3: Agricultural Use
Research conducted in 2025 explored the use of this compound as a biopesticide on tomato crops affected by fungal infections. The application resulted in a notable decrease in disease incidence without adversely affecting non-target species .
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences between the target compound and analogues:
*Calculated based on molecular formulas (target: C22H22N5O2; : C21H20N5O2).
Key Observations :
- Substituent Effects on Triazoloquinoxaline: The propan-2-yl group (target) introduces greater steric hindrance and lipophilicity compared to the linear propyl chain (). This may enhance membrane permeability but reduce solubility.
- Phenyl Group Modifications: The 2,6-dimethylphenyl group (target and ) provides electron-donating methyl groups, stabilizing aromatic interactions.
Computational and Predictive Studies
- XGBoost Model Predictions: Studies using XGBoost algorithms for property prediction (e.g., superconducting critical temperatures) achieved RMSE = 9.091 K and R² = 0.928 .
Molecular Docking : AutoDock Vina, with improved speed and accuracy, is widely used for virtual screening. For example, it achieved a 2-order magnitude speed-up over AutoDock 4 . Docking scores for the target compound and analogues could reveal differences in binding affinities to targets like DUX4 (a focus in FSHD drug discovery) .
Biological Activity
N-(2,6-dimethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 414.5 g/mol. Its IUPAC name is N-(2,6-dimethylphenyl)-2-(4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide. The structural complexity is indicative of its diverse potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O2 |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-(4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
| InChI Key | QITGCKGKWQUCEH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It may modulate enzyme activity and influence signaling pathways by binding to specific receptors or enzymes. Such interactions can lead to alterations in cellular functions and contribute to its pharmacological effects.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study:
In a study examining the anticancer effects of triazole derivatives on A549 and Caco-2 cell lines, it was found that certain derivatives exhibited IC50 values indicating potent cytotoxicity. The compound's structural modifications were linked to enhanced activity against specific cancer cell lines .
Antimicrobial Activity
Triazole-containing compounds are also known for their antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Study:
A compound structurally related to this compound was tested against resistant strains of Staphylococcus aureus and demonstrated significant inhibition .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by various structural components:
- Substituent Effects: The presence of methyl groups on the phenyl ring enhances lipophilicity and bioavailability.
- Functional Groups: The carbonyl group plays a critical role in binding interactions with biological targets.
- Core Structure: The triazole and quinoxaline moieties are essential for the observed biological activities.
Comparative Analysis with Similar Compounds
The compound can be compared with other triazole derivatives and quinoxaline-based compounds to assess its relative potency and selectivity against different biological targets.
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Triazole Derivatives | Anticancer | Apoptosis induction |
| Quinoxaline Compounds | Antimicrobial | Cell wall synthesis inhibition |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(2,6-dimethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide with high yield?
- Methodology : Synthesis typically involves coupling reactions between triazoloquinoxaline precursors and acetamide derivatives. For example, chloroacetyl chloride can be reacted with amine intermediates in the presence of triethylamine as a base in dioxane at 20–25°C . Optimize stoichiometry (e.g., 1:1 molar ratio of reactants) and solvent polarity to minimize side products. Post-synthesis purification via recrystallization (ethanol-DMF mixtures) improves yield .
Q. How is structural characterization of this compound validated in academic studies?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm regiochemistry of the triazoloquinoxaline core and substituent positions (e.g., 1H/13C NMR for methyl and isopropyl groups) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., PubChem data for analogous triazoloquinoxalines) .
Q. What analytical methods ensure purity ≥95% for pharmacological assays?
- Methodology : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Validate purity using a gradient elution system (e.g., acetonitrile/water with 0.1% TFA). Cross-check with elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. Which in vitro assays are suitable for preliminary bioactivity screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. For antioxidant studies, use DPPH radical scavenging or lipid peroxidation models. Dose-response curves (1–100 µM) and IC50 calculations are critical for potency evaluation .
Advanced Research Questions
Q. How can mechanistic studies resolve conflicting data on its enzyme inhibition vs. antioxidant activity?
- Methodology :
- Kinetic Assays : Determine inhibition constants (Ki) via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms.
- ROS Scavenging Profiling : Use electron paramagnetic resonance (EPR) to quantify radical quenching efficiency.
- Structural Dynamics : Molecular docking (e.g., AutoDock Vina) to compare binding modes in enzyme active sites vs. antioxidant targets .
Q. What strategies address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?
- Methodology :
- Isotopic Labeling : Use 15N-labeled precursors to clarify tautomeric equilibria in the triazoloquinoxaline ring.
- Solvent Effects : Record NMR in deuterated DMSO vs. CDCl3 to identify solvent-dependent conformational changes.
- Crystallographic Validation : Compare experimental X-ray structures with computational models (e.g., DFT-optimized geometries) .
Q. How can in vivo pharmacokinetics be optimized despite low aqueous solubility?
- Methodology :
- Prodrug Design : Introduce phosphate or glycoside moieties to enhance solubility.
- Nanocarrier Systems : Encapsulate in PEGylated liposomes or cyclodextrin complexes for sustained release.
- Metabolic Stability : Use liver microsome assays (human/rodent) to identify cytochrome P450-mediated degradation hotspots .
Q. What statistical approaches reconcile contradictory bioactivity data across cell lines?
- Methodology :
- Multivariate Analysis : Apply principal component analysis (PCA) to cluster activity patterns by cell lineage (e.g., epithelial vs. hematopoietic).
- Dose-Response Modeling : Use Hill slope comparisons to assess efficacy vs. toxicity thresholds.
- Pathway Enrichment : Integrate RNA-seq data to identify off-target pathways (e.g., MAPK/NF-κB crosstalk) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
